1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate
Overview
Description
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate is a useful research compound. Its molecular formula is C16H23FN2O6 and its molecular weight is 358.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.15401462 g/mol and the complexity rating of the compound is 301. The solubility of this chemical has been described as 51 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
Research has been focused on using derivatives of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate as radiolabeled antagonists for studying neurotransmission. [18F]p-MPPF, a 5-HT1A antagonist, has been extensively used to explore serotonergic neurotransmission through PET imaging. This compound has enabled the study of the serotonergic system in various animal models and humans, providing insights into receptor distribution, density, and functionality. This research has implications for understanding psychiatric disorders and developing targeted therapies (Plenevaux et al., 2000).
Development of Dopamine Uptake Inhibitors
Another application involves the synthesis of compounds like GBR-12909, a dopamine uptake inhibitor. Studies have focused on optimizing the synthesis process of such compounds to improve yield and reduce environmental impact. These efforts contribute to the development of treatments for disorders related to dopamine dysfunction, such as Parkinson's disease and drug addiction (Ironside et al., 2002).
Exploration of Serotonin Reuptake Inhibitors
Researchers have synthesized new derivatives aiming to improve the adverse reaction profile of selective serotonin reuptake inhibitors (SSRIs). By exploring the chemical structure and pharmacological effects of these derivatives, scientists seek to develop antidepressants with fewer side effects, particularly targeting SSRI-induced sexual dysfunction. This line of research holds the potential for creating more effective and tolerable treatments for depression (Dorsey et al., 2004).
Antifungal and Antimicrobial Compounds
The antifungal and antimicrobial potential of 1,2,4-triazole derivatives containing piperazine nuclei has also been investigated. These studies involve synthesizing novel compounds and assessing their biological activities against various pathogens. This research is critical for developing new antimicrobial agents in the face of increasing antibiotic resistance (Mermer et al., 2018).
Antitumor Activity
A novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has shown promising antitumor activity. These compounds, synthesized using green chemistry techniques, exhibit significant inhibition against tumor cells. Such studies are essential for identifying new cancer therapies and understanding the mechanisms of action of potential antitumor agents (Ding et al., 2016).
Properties
IUPAC Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2.C2H2O4/c15-13-1-3-14(4-2-13)19-12-11-18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h1-4,16H,5-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYSZFVULUVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196396 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.